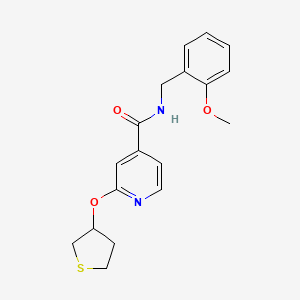

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. This compound is characterized by the presence of a methoxybenzyl group, a tetrahydrothiophenyl group, and an isonicotinamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps:

Formation of the Methoxybenzyl Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with an appropriate nucleophile to form the methoxybenzyl intermediate.

Synthesis of the Tetrahydrothiophenyl Intermediate: Tetrahydrothiophene is subjected to functionalization to introduce the desired substituents.

Coupling Reaction: The methoxybenzyl intermediate is coupled with the tetrahydrothiophenyl intermediate under suitable conditions, often using a coupling reagent such as EDCI or DCC.

Formation of the Isonicotinamide Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The isonicotinamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and pathway analysis.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine: Similar structure but with a pyridine moiety.

Uniqueness

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to the presence of the isonicotinamide group, which may confer specific biological activities and properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.

Actividad Biológica

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (N-MBTOI) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its inhibitory effects on myeloperoxidase (MPO). This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-MBTOI belongs to the class of aromatic amides, characterized by the presence of an isonicotinamide moiety. The chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Molecular Weight : 325.42 g/mol

The primary biological activity attributed to N-MBTOI is the inhibition of myeloperoxidase (MPO), an enzyme involved in the inflammatory response. MPO is predominantly found in neutrophils and plays a critical role in producing reactive oxygen species (ROS), which can contribute to tissue damage in various diseases such as atherosclerosis, Alzheimer's disease, and chronic obstructive pulmonary disease (COPD) .

Inhibition of Myeloperoxidase

Research indicates that N-MBTOI effectively inhibits MPO activity, which suggests its potential application in treating inflammatory conditions. The inhibition mechanism appears to involve direct binding to the active site of MPO, thereby preventing substrate access and subsequent ROS production .

Therapeutic Applications

Given its ability to inhibit MPO, N-MBTOI has potential therapeutic applications in several areas:

- Cardiovascular Diseases : By reducing MPO activity, N-MBTOI may help mitigate oxidative stress associated with atherosclerosis.

- Neurodegenerative Disorders : The compound's anti-inflammatory properties could be beneficial in conditions like Alzheimer's disease.

- Pulmonary Diseases : Inhibiting MPO may also offer therapeutic benefits in chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-MBTOI:

- In Vitro Studies : A study demonstrated that N-MBTOI significantly reduced MPO activity in human neutrophil extracts, with an IC₅₀ value indicating potent inhibition .

- Animal Models : In rodent models of inflammation, administration of N-MBTOI resulted in decreased levels of inflammatory markers and improved tissue integrity compared to control groups .

- Comparative Studies : When compared with other known MPO inhibitors, N-MBTOI exhibited superior efficacy and selectivity, highlighting its potential as a lead compound for further development .

Data Table: Biological Activity Summary

| Activity | Observation | Reference |

|---|---|---|

| MPO Inhibition | IC₅₀ = 0.5 μM | |

| Anti-inflammatory Effects | Reduced cytokine levels | |

| Efficacy in Rodent Models | Improved tissue integrity |

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-22-16-5-3-2-4-14(16)11-20-18(21)13-6-8-19-17(10-13)23-15-7-9-24-12-15/h2-6,8,10,15H,7,9,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOIEOCUDRUSPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC(=NC=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.